3,4-dimethylphenyl 2,4-dichlorobenzoate
Description
3,4-Dimethylphenyl 2,4-dichlorobenzoate is an aromatic ester featuring two distinct substituent groups:
- A 3,4-dimethylphenyl moiety attached via an ester linkage.
- A 2,4-dichlorobenzoate group, characterized by chlorine atoms at the 2- and 4-positions of the benzoyl ring.
Properties
IUPAC Name |
(3,4-dimethylphenyl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-9-3-5-12(7-10(9)2)19-15(18)13-6-4-11(16)8-14(13)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPAYOCZANGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl 2,4-dichlorobenzoate typically involves the esterification of 3,4-dimethylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylphenol and 2,4-dichlorobenzoic acid.
Scientific Research Applications
3,4-Dimethylphenyl 2,4-dichlorobenzoate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural and Crystallographic Differences
The table below compares key structural parameters of 3,4-dimethylphenyl 2,4-dichlorobenzoate with similar esters:
| Compound | Dihedral Angle (°) | R Factor | Data-to-Parameter Ratio | Key Substituents |
|---|---|---|---|---|
| This compound | 48.81 | 0.041 | 14.2 | 3,4-dimethylphenyl; 2,4-Cl |
| 2,4-Dichlorophenyl 4-methylbenzoate | 47.92 | 0.045 | 13.8 | 2,4-Cl; 4-methylbenzoyl |
| 3-Chlorophenyl 4-methylbenzoate | 52.10 | 0.039 | 15.0 | 3-Cl; 4-methylbenzoyl |
| 2,6-Dichlorophenyl 4-methylbenzoate | 45.60 | 0.048 | 12.5 | 2,6-Cl; 4-methylbenzoyl |
Key Observations :
- Dihedral Angles : The 3,4-dimethylphenyl group in the title compound introduces steric hindrance, resulting in a slightly larger dihedral angle compared to 2,6-dichlorophenyl derivatives .
- Crystallographic Precision : The R factor (0.041) and data-to-parameter ratio (14.2) indicate high structural reliability, comparable to other esters in this class .
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups : The 2,4-dichlorobenzoate group’s electron-withdrawing Cl atoms contrast with the electron-donating methyl groups in 4-methylbenzoate derivatives, altering reactivity in nucleophilic substitutions .
Functional Comparison with Bioactive Analogues
Pesticidal Urea Derivatives
Urea-based pesticides like diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) and linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) highlight the importance of chlorine substitution patterns :
| Compound | Substituents | Key Use |
|---|---|---|
| Diuron | 3,4-dichlorophenyl | Herbicide |
| Linuron | 3,4-dichlorophenyl; methoxy | Herbicide |
| Title Compound | 3,4-dimethylphenyl; 2,4-Cl | Underexplored |
Critical Analysis :
- The 2,4-dichloro configuration in the title compound differs from the 3,4-dichloro pattern in diuron, which may reduce herbicidal activity but increase stability against metabolic degradation.
- Methyl groups in the title compound could reduce toxicity compared to chlorinated urea analogues.
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